sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide
Overview
Description
Sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₄F₂N₃NaO₄S and its molecular weight is 405.35. The purity is usually 95%.
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Scientific Research Applications
Analytical Techniques and Chemical Properties
Physical and Chemical Properties and Methods of Control of Pantoprazole Sodium Sesquihydrate Pantoprazole sodium sesquihydrate, closely related to the requested compound, has been extensively studied for its physical and chemical properties. It is highly soluble in water and alcohol, and its identification and quantification often involve sophisticated techniques such as infrared absorption spectrophotometry, titration in non-aqueous media, permanganatometry, and HPLC. The substance shows instability, which must be considered when developing formulations, and HPLC is the preferred method for analyzing preparations due to its accuracy in quantifying the substance in the presence of other compounds (Shelekhova et al., 2020).
Chemical Modification and Application Potential
Xylan Derivatives and Their Application Potential Chemical modification of compounds like xylan, resulting in biopolymer ethers and esters with specific properties, illustrates the vast potential of chemical alterations in substances. These modifications affect the functional groups, substitution degree, and pattern, drastically altering the properties and applications of the derived compounds. The modified compounds can be utilized in various applications, including drug delivery, demonstrating the significant impact of chemical modifications on the functionality and application range of compounds (Petzold-Welcke et al., 2014).
Antioxidant Capacity and Reaction Pathways
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways Understanding the antioxidant capacity of compounds is crucial, and assays like ABTS/PP are essential in elucidating the reaction pathways of antioxidants. This review highlights the need for in-depth elucidation of the extent to which coupling reactions contribute to total antioxidant capacity and the specificity and relevance of oxidation products. Such insights are vital in assessing and utilizing the antioxidant properties of compounds in various applications (Ilyasov et al., 2020).
Mechanism of Action
Target of Action
L-Pantoprazole sodium, a proton pump inhibitor (PPI), primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production.
Mode of Action
L-Pantoprazole sodium exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Biochemical Pathways
The primary biochemical pathway affected by L-Pantoprazole sodium is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, L-Pantoprazole sodium suppresses the production of gastric acid, thereby reducing the acidity of the stomach .
Pharmacokinetics
L-Pantoprazole sodium is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It has a total serum clearance of 0.1 l/h/kg, a serum elimination half-life of about 1.1 hours, and an apparent volume of distribution of 0.15 l/kg . It is extensively metabolized in the liver, primarily by CYP2C19 and CYP3A4 .
Result of Action
The primary result of L-Pantoprazole sodium’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, promoting the healing of tissue damage caused by gastric acid, such as erosive esophagitis . It also provides gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .
Action Environment
The action of L-Pantoprazole sodium is influenced by the acidic environment of the stomach. Proton pump inhibitors like L-Pantoprazole sodium are weak bases that accumulate in the acidic space of the parietal cell before being converted to active sulfenamide derivatives . The acidic environment of the stomach canaliculi is necessary for the conversion of L-Pantoprazole sodium to its active form .
Properties
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWDKZIIWCEDEE-SNYZSRNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160488-53-9 | |
Record name | Pantoprazole sodium, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PANTOPRAZOLE SODIUM, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is the quality of L-pantoprazole sodium ensured during manufacturing?
A1: Quality control of L-pantoprazole sodium involves various measures. One study [] highlights the use of High-Performance Liquid Chromatography (HPLC) to determine the content of L-pantoprazole sodium and identify any related substances that may impact its purity and efficacy. Additionally, stability studies are conducted under accelerated storage conditions to ensure the drug's long-term stability. []
Q2: What is the significance of the chiral nature of L-pantoprazole sodium?
A2: L-pantoprazole sodium is the S-enantiomer of pantoprazole. A study [] demonstrates the use of chiral stationary phase HPLC for separating the enantiomers of pantoprazole sodium and specifically determining the content of the D-enantiomer. This enantiomeric separation is crucial for quality control as different enantiomers can exhibit different pharmacological activities and safety profiles.
Q3: What is the role of excipients in the formulation of L-pantoprazole sodium for injection?
A3: Excipients play a crucial role in the formulation of L-pantoprazole sodium for injection. Research [] shows that mannitol is used as a lyophilization aid, ensuring the drug product can be freeze-dried and reconstituted successfully. Disodium edetate acts as a chelating agent, preventing metal ion-catalyzed degradation and improving the stability of the formulation.
Q4: Are there specific analytical techniques for detecting L-pantoprazole sodium and its potential impurities?
A4: Yes, researchers utilize highly sensitive techniques like HPLC to quantify L-pantoprazole sodium and detect impurities. [] This method employs a chiral column, allowing for the separation and detection of both L-pantoprazole and its potential enantiomeric impurity, D-pantoprazole, in pharmaceutical preparations. This ensures the purity and quality of the drug product.
Q5: What is a unique characteristic of the L-pantoprazole sodium 2.5-hydrate crystal form?
A5: The research highlights a specific crystalline hydrate form of L-pantoprazole sodium, the 2.5-hydrate, characterized by its X-ray diffraction pattern. [] This particular form demonstrates good stability and a longer shelf-life compared to other forms, making it advantageous for pharmaceutical formulation and storage.
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